molecular formula C20H24N2O3 B5425083 N-(2,6-dimethoxybenzyl)-4-(3-pyrrolidinyl)benzamide hydrochloride

N-(2,6-dimethoxybenzyl)-4-(3-pyrrolidinyl)benzamide hydrochloride

Cat. No. B5425083
M. Wt: 340.4 g/mol
InChI Key: GPSIVPVZMHNQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethoxybenzyl)-4-(3-pyrrolidinyl)benzamide hydrochloride, also known as JNJ-1661010, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.

Mechanism of Action

The exact mechanism of action of N-(2,6-dimethoxybenzyl)-4-(3-pyrrolidinyl)benzamide hydrochloride is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to its antipsychotic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
In addition to its effects on dopamine and serotonin receptors, this compound has been found to modulate the activity of other neurotransmitter systems, including glutamate and GABA. It has also been shown to increase the expression of certain neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,6-dimethoxybenzyl)-4-(3-pyrrolidinyl)benzamide hydrochloride in lab experiments is its well-characterized pharmacological profile, which makes it a useful tool for studying the neurobiology of psychiatric disorders. However, its relatively low potency and selectivity for dopamine and serotonin receptors may limit its utility in certain experimental paradigms.

Future Directions

There are several future directions for research on N-(2,6-dimethoxybenzyl)-4-(3-pyrrolidinyl)benzamide hydrochloride. One area of interest is the development of more potent and selective derivatives of this compound for use in preclinical and clinical studies. Another direction is the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, such as addiction and post-traumatic stress disorder. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and its effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of N-(2,6-dimethoxybenzyl)-4-(3-pyrrolidinyl)benzamide hydrochloride involves the reaction of 2,6-dimethoxybenzyl chloride with 4-(3-pyrrolidinyl)benzoic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with hydrochloric acid to yield the final product in the form of a white crystalline powder.

Scientific Research Applications

N-(2,6-dimethoxybenzyl)-4-(3-pyrrolidinyl)benzamide hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models, making it a promising candidate for the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety.

properties

IUPAC Name

N-[(2,6-dimethoxyphenyl)methyl]-4-pyrrolidin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-4-3-5-19(25-2)17(18)13-22-20(23)15-8-6-14(7-9-15)16-10-11-21-12-16/h3-9,16,21H,10-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSIVPVZMHNQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CNC(=O)C2=CC=C(C=C2)C3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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